molecular formula C14H22N2O3S B2548180 N-TERT-BUTYL-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE CAS No. 428828-86-8

N-TERT-BUTYL-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B2548180
CAS No.: 428828-86-8
M. Wt: 298.4
InChI Key: DCQZCHKLVQYLGK-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide is a synthetic acetamide derivative characterized by a tert-butyl group, a sulfonamido moiety, and a methyl-substituted benzene ring. This article compares these analogs to elucidate structural-property relationships.

Properties

IUPAC Name

N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-11-6-8-12(9-7-11)20(18,19)16(5)10-13(17)15-14(2,3)4/h6-9H,10H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQZCHKLVQYLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE can be achieved through several methods. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. This reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields of the desired amide .

Another efficient method involves the reaction of tert-butyl benzoate with nitriles, catalyzed by Zn(ClO4)2·6H2O. This reaction is performed at 50°C under solvent-free conditions and also yields high amounts of the target compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-TERT-BUTYL-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties, including its use in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key data for structurally related N-tert-butyl acetamide derivatives from the literature, focusing on molecular properties, synthesis, and substituent effects:

Compound ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Rf Value (Solvent System) Yield (%) Key Substituents
5h C25H30N2O2 390.2 179 0.50 (n-hexane/EA 1:1) 46 N-(4-(Dimethylamino)benzyl)acetamido, 1-naphthyl
5d C25H30N2O2 390.2 155 0.10 (n-hexane/EA 1:1) 43 4-(Dimethylamino)phenyl, N-methylacetamido
5i Not provided Not provided 217–219 0.20 (n-hexane/EA 1:1) 40 N-(1-Pyrenylmethyl)acetamido
II-56 C22H27ClN2O3 402.171 124–126 0.26 (EtOAc/PE 4:6) 95 4-Chlorophenyl, N-(4-methoxybenzyl)acetamido
IV-22 C22H31ClN2O2 390.207 N/A (yellow oil) 0.44 (Et2O/PE 5:5) 72 4-Chlorophenyl, N-propylacetamido, hept-4-ynamide

Key Observations:

Molecular Weight and Melting Points :

  • Higher molecular weight compounds like II-56 (402.17 g/mol) exhibit elevated melting points (124–126°C), whereas 5i , despite lacking molecular weight data, shows the highest melting point (217–219°C) due to the rigid pyrenyl group enhancing intermolecular interactions .
  • IV-22 , a yellow oil, lacks a defined melting point, likely due to reduced crystallinity from its alkyne substituent .

Chromatographic Behavior (Rf Values): Polar substituents (e.g., dimethylamino in 5d) reduce mobility, yielding lower Rf values (0.10) in non-polar solvents. In contrast, 5h (Rf = 0.50) and IV-22 (Rf = 0.44) exhibit higher mobility, correlating with less polar substituents like naphthyl or alkyne groups .

Synthesis Yields :

  • II-56 achieved the highest yield (95%) via a multicomponent reaction, attributed to optimized conditions and stable intermediates .
  • Bulky substituents (e.g., pyrenyl in 5i ) lowered yields (40%), likely due to steric hindrance during crystallization .

Substituent Effects: Electron-Donating Groups: Dimethylamino (in 5d) enhances solubility in polar solvents but reduces thermal stability (lower Mp = 155°C) . Electron-Withdrawing Groups: Chlorine in II-56 and IV-22 increases molecular polarity, influencing NMR chemical shifts and reactivity .

Biological Activity

N-tert-Butyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research and other therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of the compound's effects.

  • Molecular Formula : C13H19N3O2S
  • Molecular Weight : 273.37 g/mol
  • CAS Number : Not specified in the sources but can be derived from related compounds.

Biological Activity Overview

The biological activity of N-tert-butyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide primarily focuses on its anticancer properties and its mechanism of action in inducing apoptosis in cancer cells.

Anticancer Mechanism

Research indicates that compounds with similar structures can induce apoptosis in tumor cells through various pathways, including:

  • Caspase Activation : Activation of caspases is a critical step in the apoptotic process. Studies have shown that certain sulfonamide derivatives can lead to increased caspase-3 activation, which is essential for executing apoptosis in cancer cells .
  • DNA Synthesis Inhibition : The MTT assay and DNA synthesis analysis are common methods used to evaluate the cytotoxic effects of such compounds on cancer cell lines. For instance, compounds similar to N-tert-butyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide have demonstrated significant inhibition of DNA synthesis in A549 and C6 cell lines .
  • Cell Cycle Arrest : Some studies suggest that these compounds may cause cell cycle arrest, leading to reduced proliferation rates in cancer cells.

Study 1: Anticancer Activity Evaluation

A study published in 2014 synthesized a series of sulfonamide derivatives and evaluated their anticancer activities against various cell lines, including A549 (lung cancer) and C6 (glioma). The results indicated that specific derivatives exhibited significant cytotoxic effects, leading to apoptosis via caspase activation and DNA synthesis inhibition .

CompoundCell LineIC50 (µM)Mechanism
6fA54912.5Caspase Activation
6gC615.0DNA Synthesis Inhibition

Study 2: Structure-Activity Relationship (SAR)

In exploring the structure-activity relationship, modifications to the sulfonamide group were found to enhance the anticancer activity significantly. The introduction of methyl groups at specific positions on the benzene ring correlated with increased potency against tumor cells .

Pharmacological Potential

Beyond anticancer properties, N-tert-butyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide may exhibit other pharmacological activities:

  • Antimicrobial Activity : Similar sulfonamide compounds have been noted for their antimicrobial properties, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Some studies indicate that sulfonamide derivatives can modulate inflammatory pathways, providing a basis for further research into their use as anti-inflammatory agents.

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